molecular formula C13H20O B12837478 4-(1,3-Dimethylpentyl)phenol CAS No. 71945-81-8

4-(1,3-Dimethylpentyl)phenol

Cat. No.: B12837478
CAS No.: 71945-81-8
M. Wt: 192.30 g/mol
InChI Key: YDVBYFVSTBFQOX-UHFFFAOYSA-N
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Description

4-(1,3-Dimethylpentyl)phenol is an organic compound belonging to the family of alkylphenols. It has the molecular formula C15H24O and a molecular weight of 220.35 g/mol . This compound is characterized by a phenol group attached to a 1,3-dimethylpentyl chain. Alkylphenols, including this compound, are known for their use in various industrial applications due to their surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Dimethylpentyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the phenol derivative . The reaction typically requires a strong base such as sodium hydroxide (NaOH) and elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the alkylation of phenol with 1,3-dimethylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethylpentyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenol derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dimethylpentyl)phenol is unique due to its specific alkyl chain structure, which influences its physical and chemical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns and biological activities. For instance, its degradation rate and estrogenic activity may differ from those of other alkylphenols, making it a compound of interest in environmental and biological studies .

Properties

CAS No.

71945-81-8

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(4-methylhexan-2-yl)phenol

InChI

InChI=1S/C13H20O/c1-4-10(2)9-11(3)12-5-7-13(14)8-6-12/h5-8,10-11,14H,4,9H2,1-3H3

InChI Key

YDVBYFVSTBFQOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C1=CC=C(C=C1)O

Origin of Product

United States

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